BMS-1001 hydrochloride

Descripción

Propiedades

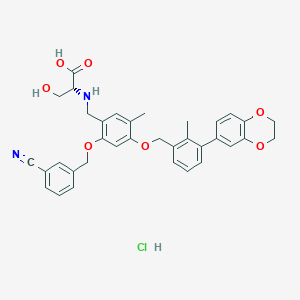

IUPAC Name |

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7.ClH/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31;/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40);1H/t30-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDUZONDVBDCAX-VNUFCWELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-1001 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1001 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of BMS-1001 hydrochloride, summarizing key preclinical data, detailing experimental methodologies, and visualizing the relevant biological pathways. The information presented is intended to support researchers and professionals in the fields of oncology, immunology, and drug development.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

BMS-1001 hydrochloride functions as an immune checkpoint inhibitor by disrupting the interaction between PD-1 and its ligand, PD-L1.[1][2][3] The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation.[4][5] By binding to PD-1 on activated T-cells, PD-L1, which is often overexpressed on tumor cells, transduces an inhibitory signal that suppresses T-cell-mediated anti-tumor immunity.[4][6] BMS-1001 binds to human PD-L1, effectively blocking its engagement with the PD-1 receptor.[1] This blockade alleviates the inhibitory signal, thereby restoring T-cell activation and enhancing the body's natural anti-tumor response.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BMS-1001 hydrochloride derived from various preclinical assays.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay | Reference |

| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][8][9] |

| EC50 | 253 nM | T-cell Activation Assay | [10] |

| EC50 (Toxicity) | 33.4 µM | Jurkat T-lymphocytes | [7] |

Table 2: Cellular Activity

| Parameter | Description | Cell Lines | Reference |

| T-cell Activation | Alleviates the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation. | Jurkat T-lymphocytes | [2][3][7] |

| Cytotoxicity | Exhibits low toxicity towards tested cell lines. | Jurkat T-lymphocytes, CHO-K1 | [7] |

Signaling Pathway

The interaction of PD-1 and PD-L1 triggers a signaling cascade within the T-cell that leads to its inactivation. BMS-1001 hydrochloride, by blocking this initial interaction, prevents the downstream signaling events.

Caption: PD-1/PD-L1 Signaling Pathway and BMS-1001 Hydrochloride Inhibition.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to determine the in vitro binding affinity of BMS-1001 hydrochloride to PD-L1.

Principle: HTRF technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. In this assay, tagged PD-1 and PD-L1 proteins are used. Inhibition of their interaction by BMS-1001 hydrochloride results in a decreased FRET signal.

Protocol:

-

Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF fluorophores (e.g., 6His and IgG), are used.

-

BMS-1001 hydrochloride is serially diluted to various concentrations.

-

The compound dilutions are incubated with the tagged PD-L1 protein.

-

Tagged PD-1 protein is then added to the mixture.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

The ratio of the two emission wavelengths is calculated and plotted against the compound concentration to determine the IC50 value.

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.

T-cell Activation Assay (Jurkat-based)

This cell-based assay evaluates the ability of BMS-1001 hydrochloride to restore T-cell activation in the presence of PD-L1-mediated inhibition.

Principle: Jurkat cells, a human T-lymphocyte cell line, are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element). When these cells are stimulated, the reporter gene is expressed. Co-culture with cells expressing PD-L1 inhibits this activation. BMS-1001 hydrochloride can reverse this inhibition, leading to an increase in the reporter signal.

Protocol:

-

Cell Culture:

-

Maintain Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter.

-

Maintain a separate cell line (e.g., CHO-K1) engineered to express human PD-L1 (aAPCs).

-

-

Assay Setup:

-

Plate the PD-L1 expressing cells in a 96-well plate.

-

Add serially diluted BMS-1001 hydrochloride to the wells.

-

Add the PD-1 expressing Jurkat reporter cells to the wells.

-

Stimulate the T-cells using an anti-CD3 antibody or co-culture with aAPCs expressing a T-cell receptor agonist.[10]

-

-

Incubation: Incubate the co-culture for a defined period (e.g., 24 hours) to allow for T-cell activation and reporter gene expression.[10]

-

Luminescence Reading:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to control wells.

-

Plot the normalized signal against the BMS-1001 hydrochloride concentration to determine the EC50 value.

-

Caption: T-cell Activation Assay Workflow.

Preclinical and Clinical Status

BMS-1001 hydrochloride has been characterized in preclinical in vitro studies, demonstrating its potential as a PD-1/PD-L1 inhibitor.[1][2][3][7] The available data indicates that it is orally active and exhibits low cellular toxicity.[1][2][3][7]

As of the current date, there is no publicly available information regarding the initiation or completion of clinical trials specifically for BMS-1001 hydrochloride. Further investigation into the clinical development pipeline of Bristol Myers Squibb or its partners would be necessary to ascertain its current clinical status.

Conclusion

BMS-1001 hydrochloride is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action, characterized by the disruption of the PD-1/PD-L1 interaction and subsequent restoration of T-cell activity, has been validated through in vitro binding and cellular assays. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound. Further preclinical in vivo studies and eventual clinical trials will be crucial to fully elucidate its efficacy and safety profile in a therapeutic setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-1001 hydrochloride | PD-1/PD-L1 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. selleckchem.com [selleckchem.com]

BMS-1001 Hydrochloride: A Technical Overview of its Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth analysis of its inhibitory concentration (IC50), the experimental protocols for its determination, and its role in the PD-1/PD-L1 signaling pathway.

Quantitative Analysis of BMS-1001 Hydrochloride Potency

The inhibitory activity of BMS-1001 is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of PD-1 to PD-L1 by 50%.

| Compound | Assay Type | IC50 (nM) | Target |

| BMS-1001 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 | PD-1/PD-L1 Interaction |

Table 1: IC50 of BMS-1001 in a biochemical assay.[1][2][3][4][6]

Mechanism of Action

BMS-1001 functions by binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][4][5][6] This disruption of the PD-1/PD-L1 axis alleviates the inhibitory signal on T-lymphocytes, restoring their ability to recognize and eliminate tumor cells.[1][4][5][7][9] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By inhibiting this interaction, BMS-1001 effectively acts as an immune checkpoint inhibitor.

Experimental Protocols

The determination of the IC50 value for BMS-1001 was primarily conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a highly sensitive method used to measure the binding affinity between two molecules. In the context of BMS-1001, it quantifies the disruption of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

Fluorescently labeled antibodies or tags (e.g., Terbium cryptate-labeled anti-tag antibody and a d2-labeled anti-tag antibody)

-

BMS-1001 hydrochloride

-

Assay buffer

-

Microplates

Procedure:

-

Protein Labeling: Recombinant PD-1 and PD-L1 proteins are expressed with specific tags (e.g., His-tag, Fc-tag).

-

Assay Setup: The assay is performed in a microplate format. All reagents are prepared in an appropriate assay buffer.

-

Incubation:

-

A fixed concentration of tagged PD-1 and tagged PD-L1 are added to the wells.

-

Varying concentrations of BMS-1001 hydrochloride are added to the wells to assess its inhibitory effect.

-

Fluorescently labeled antibodies that specifically recognize the tags on the proteins are added. One antibody is labeled with a donor fluorophore (e.g., Terbium cryptate), and the other with an acceptor fluorophore (e.g., d2).

-

-

FRET Signal Generation: When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor.

-

Signal Detection: The microplate is read using an HTRF-compatible reader, which measures the fluorescence emission from both the donor and acceptor fluorophores.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. This ratio is proportional to the extent of PD-1/PD-L1 binding. The IC50 value is determined by plotting the HTRF signal against the logarithm of the BMS-1001 concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS-1001 hydrochloride | PD-1/PD-L1 | TargetMol [targetmol.com]

- 6. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. BMS-1001 hydrochloride - Ace Therapeutics [acetherapeutics.com]

- 9. selleckchem.com [selleckchem.com]

BMS-1001 Hydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding affinity and mechanism of action of BMS-1001 hydrochloride, a potent, orally active small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) immune checkpoint interaction.

Core Target Binding Affinity

BMS-1001 hydrochloride is a high-affinity ligand for human PD-L1.[1][2] The primary reported value for its binding affinity is an IC50 of 2.25 nM, as determined by a homogeneous time-resolved fluorescence (HTRF) binding assay.[2][3] This potent inhibition of the PD-L1/PD-1 interaction forms the basis of its immunomodulatory activity. Another study reported an EC50 of 253 nM for the inhibition of the PD-1/PD-L1 interaction in a cellular context.[4]

| Parameter | Value | Assay | Target |

| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | Human PD-L1/PD-1 Interaction |

| EC50 | 253 nM | T-cell Activation Assay | PD-1/PD-L1 Interaction |

| EC50 | 33.4 µM | Cytotoxicity Assay (Jurkat cells) | General Cytotoxicity |

Mechanism of Action

BMS-1001 hydrochloride exerts its therapeutic effect by disrupting the inhibitory PD-L1/PD-1 signaling axis, which is a critical pathway exploited by tumor cells to evade the host immune system. By binding directly to human PD-L1, BMS-1001 hydrochloride blocks its interaction with the PD-1 receptor on activated T-cells.[1][2] This blockade alleviates the PD-L1-induced exhaustion of T-lymphocytes, thereby restoring their ability to recognize and eliminate cancer cells.[1][5][6]

The binding of BMS-1001 to PD-L1 has been shown to induce the dimerization of PD-L1 in solution.[7] X-ray crystallography studies have revealed that one inhibitor molecule is situated at the center of the PD-L1 homodimer, occupying a deep hydrophobic channel-like pocket between the two PD-L1 molecules.[3]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is a common method to determine the binding affinity of inhibitors to the PD-1/PD-L1 complex. While a specific detailed protocol for the 2.25 nM IC50 value of BMS-1001 is not publicly available, a general procedure based on established HTRF principles is as follows:

-

Reagent Preparation :

-

Recombinant human 6His-tagged PD-L1 and human IgG-PD-1 are used.

-

An anti-human IgG antibody conjugated to a Europium cryptate donor (e.g., anti-human IgG-Tb) and an anti-6His antibody conjugated to a d2 acceptor are prepared in an assay buffer.

-

-

Compound Dispensing :

-

Serial dilutions of BMS-1001 hydrochloride are prepared in DMSO and dispensed into a low-volume 384-well plate.

-

-

Protein Incubation :

-

PD-1 is added to the wells containing the compound and incubated.

-

A mixture of PD-L1 and the HTRF antibody reagents is then added.

-

-

Signal Detection :

-

The plate is incubated to allow for the binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader with excitation at approximately 337 nm and emission detection at 620 nm (for the reference) and 665 nm (for the FRET signal).

-

-

Data Analysis :

-

The ratio of the 665 nm to 620 nm signals is calculated.

-

The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Figure 1 from Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. | Semantic Scholar [semanticscholar.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

BMS-1001 Hydrochloride: A Technical Guide to a Novel PD-1/PD-L1 Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2] Developed by Bristol-Myers Squibb, this compound represents a significant advancement in the pursuit of non-antibody-based cancer immunotherapies.[3] Unlike monoclonal antibodies, small molecule inhibitors like BMS-1001 offer potential advantages such as oral bioavailability, improved tumor penetration, and lower production costs.[3] This technical guide provides a comprehensive overview of the available preclinical data on BMS-1001 hydrochloride, including its mechanism of action, quantitative in vitro activity, and detailed experimental protocols.

Mechanism of Action

BMS-1001 hydrochloride exerts its inhibitory effect by binding directly to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2] A key feature of its mechanism is the induction of PD-L1 dimerization.[3] Structural and biochemical studies have shown that a single molecule of BMS-1001 binds at the interface of two PD-L1 molecules, stabilizing a homodimer complex.[3] This dimerization sterically hinders the binding of PD-L1 to PD-1 on T-cells, thus preventing the downstream signaling that leads to T-cell exhaustion and immune suppression.[3] By blocking this interaction, BMS-1001 restores T-cell activation and enhances the body's natural anti-tumor immune response.[4][5]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1001 hydrochloride.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BMS-1001 hydrochloride in various in vitro assays.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Assay Type | Value | Reference(s) |

| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [1][2] |

| EC50 | T-Cell Activation Assay (Luciferase Reporter) | 253 nM | [4][5] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Assay Type | EC50 | Reference(s) |

| Jurkat T-cells (PD-1 Effector Cells) | Metabolic Activity Assay | 33.4 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the ability of BMS-1001 hydrochloride to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant Human PD-1 (e.g., His-tagged)

-

Recombinant Human PD-L1 (e.g., Fc-tagged)

-

HTRF Donor Fluorophore (e.g., anti-His-d2 conjugate)

-

HTRF Acceptor Fluorophore (e.g., anti-Fc-Tb conjugate)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

BMS-1001 hydrochloride

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of BMS-1001 hydrochloride in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Preparation: Add 2 µL of each BMS-1001 hydrochloride dilution to the wells of a 384-well plate. Include controls with assay buffer and DMSO only (no inhibitor).

-

Reagent Addition: Prepare a mixture of recombinant PD-1 and PD-L1 proteins in assay buffer. Add 4 µL of this protein mixture to each well. Prepare a 4X solution of the HTRF detection antibodies (donor and acceptor) in assay buffer. Add 4 µL of the detection antibody mixture to each well.

-

Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Below is a workflow diagram for the HTRF assay.

T-Cell Activation Luciferase Reporter Assay

This cell-based assay measures the functional consequence of PD-1/PD-L1 blockade by BMS-1001 hydrochloride, which is the restoration of T-cell activation.

Materials:

-

PD-1 Effector Cells: Jurkat T-cells engineered to constitutively express human PD-1 and contain a luciferase reporter gene under the control of an NFAT response element.[3]

-

Antigen-Presenting Cells (APCs): CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[3]

-

Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

-

BMS-1001 hydrochloride

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Plating: Seed the PD-L1 expressing CHO-K1 cells in a 96-well plate and incubate overnight to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of BMS-1001 hydrochloride in cell culture medium. Remove the medium from the plated CHO-K1 cells and add the compound dilutions.

-

Co-culture: Add the PD-1 expressing Jurkat T-cells to the wells containing the CHO-K1 cells and the compound.

-

Incubation: Co-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.[5]

-

Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to T-cell activation. Calculate the fold-change in luminescence for each concentration of BMS-1001 hydrochloride relative to the DMSO control. Plot the fold-change against the log of the inhibitor concentration to determine the EC50 value.

Below is a workflow diagram for the T-cell activation assay.

Synthesis, In Vivo Efficacy, and Pharmacokinetics

Synthesis

A detailed, step-by-step synthesis protocol for BMS-1001 hydrochloride is not publicly available in the scientific literature. The primary sources refer to Bristol-Myers Squibb patents for the synthesis procedures.[3] Researchers interested in the synthesis of this compound are advised to consult the relevant patents for detailed information.

In Vivo Efficacy

As of the date of this guide, specific in vivo efficacy data for BMS-1001 hydrochloride, such as tumor growth inhibition in xenograft models, has not been published in peer-reviewed journals. Typically, the in vivo efficacy of small molecule PD-L1 inhibitors is evaluated in syngeneic mouse tumor models.[1] These studies involve implanting tumor cells into immunocompetent mice, followed by oral administration of the compound.[1] Key endpoints include tumor volume, tumor weight, and survival.[6]

Pharmacokinetics

Detailed pharmacokinetic parameters for BMS-1001 hydrochloride in animal models (e.g., Cmax, t1/2, AUC, oral bioavailability) are not publicly available. Preclinical pharmacokinetic studies for orally administered small molecules typically involve administering the compound to animals (e.g., mice, rats) via oral gavage and collecting blood samples at various time points to determine the drug concentration in plasma. These studies are crucial for determining the dose and schedule for efficacy studies.

Conclusion

BMS-1001 hydrochloride is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a well-defined in vitro mechanism of action. It effectively blocks the PD-1/PD-L1 interaction, leading to the restoration of T-cell activation, a critical step in anti-tumor immunity. While detailed in vivo efficacy and pharmacokinetic data are not publicly available, the promising in vitro profile of BMS-1001 hydrochloride highlights the potential of small molecule inhibitors as a viable therapeutic strategy in immuno-oncology. Further research and disclosure of data from in vivo studies will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BMS-1001 Hydrochloride: A Technical Overview of its Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed death-ligand 1 (PD-L1)/programmed death-1 (PD-1) immune checkpoint interaction.[1][2][3] While preclinical in vitro studies have robustly demonstrated its mechanism of action and cellular efficacy, publicly available quantitative data regarding its oral bioavailability and pharmacokinetic profile in animal models or humans is not available at this time. This guide provides a comprehensive overview of the existing preclinical data for BMS-1001 hydrochloride, focusing on its mechanism of action, in vitro potency, and the experimental methodologies employed in its evaluation.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and tumor progression. Small molecule inhibitors targeting this interaction, such as BMS-1001 hydrochloride, offer a promising therapeutic alternative to monoclonal antibodies, with potential advantages in oral administration, tissue penetration, and manufacturing costs.[3]

Mechanism of Action

BMS-1001 hydrochloride functions by directly binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][3] This disruption of the PD-1/PD-L1 axis alleviates the inhibitory signal on T-cells, restoring their activation and anti-tumor immune response.[1][3] Structural studies have revealed that BMS-1001 induces the dimerization of PD-L1, which is a key aspect of its inhibitory mechanism.[3]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1001 hydrochloride.

Oral Bioavailability and Pharmacokinetics

Despite being characterized as an "orally active" compound in multiple sources, specific quantitative preclinical or clinical data on the oral bioavailability of BMS-1001 hydrochloride, including key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, are not publicly available.[1][4]

In Vitro Activity

BMS-1001 hydrochloride has demonstrated potent inhibitory activity in in vitro assays. The following table summarizes the key reported potency value.

| Assay Type | Parameter | Value |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 2.25 nM |

Table 1: In Vitro Potency of BMS-1001 Hydrochloride[1][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to determine the concentration at which BMS-1001 hydrochloride inhibits 50% of the binding between PD-1 and PD-L1.

Protocol:

-

Recombinant human PD-1 and PD-L1 proteins are used.

-

One of the proteins is typically tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

The proteins are incubated together in the presence of varying concentrations of BMS-1001 hydrochloride.

-

When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

-

The HTRF signal is measured using a plate reader.

-

The IC50 value is calculated by plotting the HTRF signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Activation Assay

This cell-based assay evaluates the ability of BMS-1001 hydrochloride to restore T-cell activation in the presence of PD-L1-mediated inhibition.

Protocol:

-

Effector T-cells (e.g., Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT-responsive element) are used.

-

Antigen-presenting cells (APCs) or target cells (e.g., CHO-K1 cells) are engineered to express PD-L1 and a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody).

-

The effector T-cells and target cells are co-cultured in the presence of varying concentrations of BMS-1001 hydrochloride.

-

In the absence of the inhibitor, PD-L1 on the target cells binds to PD-1 on the T-cells, leading to suppression of TCR signaling and reduced luciferase expression.

-

BMS-1001 hydrochloride blocks the PD-1/PD-L1 interaction, restoring TCR signaling and leading to an increase in luciferase expression.

-

The luciferase activity is measured as a readout of T-cell activation. The EC50 value, the concentration of the compound that elicits a half-maximal response, can be determined.[6][7]

The following diagram outlines the general workflow for the T-cell activation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. BMS-1001 hydrochloride - Ace Therapeutics [acetherapeutics.com]

- 7. selleckchem.com [selleckchem.com]

Preclinical Profile of BMS-1001 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 hydrochloride is a small molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] Developed by Bristol-Myers Squibb, this compound represents a promising orally active alternative to antibody-based immunotherapies.[2] This technical guide provides a comprehensive overview of the publicly available preclinical data on BMS-1001 hydrochloride, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. While noted as orally active, detailed in vivo efficacy and pharmacokinetic data from animal models are not extensively available in the public domain.

Core Mechanism of Action: PD-L1 Dimerization

BMS-1001 hydrochloride functions by binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2] A key feature of its mechanism is the induction of PD-L1 homodimerization on the cell surface.[1] X-ray crystallography studies have revealed that a single molecule of a related BMS inhibitor binds at the interface of two PD-L1 molecules, filling a hydrophobic channel and stabilizing the dimeric conformation.[1] This induced dimerization is thought to be a crucial aspect of its inhibitory activity.

Below is a diagram illustrating the proposed mechanism of action.

In Vitro Efficacy

Binding Affinity and Functional Activity

BMS-1001 hydrochloride has demonstrated potent inhibition of the PD-1/PD-L1 interaction in biochemical and cell-based assays.

| Assay Type | Parameter | Value | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 2.25 nM | [2] |

| T-Cell Activation Assay (soluble PD-L1) | EC50 | 253 nM | [3] |

| T-Cell Activation Assay (cell-surface PD-L1) | EC50 | 855 nM | [1] |

Cytotoxicity

Studies have shown that BMS-1001 hydrochloride exhibits significantly lower cytotoxicity compared to earlier generation BMS compounds.

| Cell Line | Parameter | Value | Reference |

| PD-1 Effector Cells (Jurkat) | EC50 | 33.4 µM | [1] |

| aAPC/CHO-K1 cells | Low toxicity observed | Not specified | [1] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is a standard method for quantifying the binding affinity of inhibitors to the PD-1/PD-L1 complex.

Methodology:

-

Compound Plating: Serial dilutions of BMS-1001 hydrochloride are prepared and dispensed into a low-volume 384-well plate.

-

Protein Addition: Recombinant human PD-1 and PD-L1 proteins, each with a distinct tag (e.g., His-tag and Fc-tag), are added to the wells.

-

Detection Reagent Addition: HTRF detection reagents, consisting of anti-tag antibodies conjugated to a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, are added.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Measurement: The plate is read on an HTRF-compatible reader. The FRET signal is proportional to the amount of PD-1/PD-L1 binding.

-

Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of BMS-1001 hydrochloride required to inhibit 50% of the PD-1/PD-L1 interaction.

T-Cell Activation Assay

This cell-based assay evaluates the ability of BMS-1001 hydrochloride to restore T-cell activation in the presence of PD-L1-mediated inhibition.

Methodology for Inhibition by Soluble PD-L1: [3]

-

Plate Coating: 96-well white flat-bottom plates are coated with an anti-CD3 antibody (5 µg/ml) overnight at 4°C to stimulate the T-cell receptor.

-

Compound and sPD-L1 Preparation: Recombinant human soluble PD-L1 (sPD-L1) is diluted in the presence of varying concentrations of BMS-1001 hydrochloride or DMSO as a control.

-

Cell Plating: PD-1 Effector Cells (ECs), a Jurkat T-cell line engineered to express PD-1 and an NFAT-luciferase reporter, are added to the wells.

-

Incubation: The cells are cultured for 24 hours.

-

Luciferase Assay: The luciferase activity is measured using a commercial assay system. An increase in luminescence indicates restored T-cell activation.

-

Data Analysis: The EC50 value is determined from the dose-response curve, representing the concentration of BMS-1001 hydrochloride that results in a 50% restoration of T-cell activation.

Methodology for Inhibition by Cell-Surface PD-L1: [1]

-

Co-culture Setup: PD-L1 expressing CHO-K1 cells (aAPCs) are co-cultured with PD-1 Effector Cells.

-

Compound Addition: BMS-1001 hydrochloride is added at various concentrations.

-

Incubation and Analysis: The subsequent steps of incubation, luciferase measurement, and data analysis are similar to the soluble PD-L1 assay.

Conclusion

The available preclinical data strongly support the in vitro activity of BMS-1001 hydrochloride as a potent inhibitor of the PD-1/PD-L1 interaction. Its unique mechanism of inducing PD-L1 dimerization and its favorable in vitro cytotoxicity profile highlight its potential as a therapeutic candidate. However, a comprehensive understanding of its preclinical profile is limited by the absence of publicly available in vivo efficacy and pharmacokinetic data. Further studies are necessary to fully elucidate the therapeutic potential of this orally active immune checkpoint inhibitor.

References

BMS-1001 Hydrochloride: A Technical Guide to its Function as a PD-1/PD-L1 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2] Unlike antibody-based therapies that target this pathway, BMS-1001 offers the potential advantages of oral administration and improved tissue penetration. This technical guide provides a comprehensive overview of the available data on BMS-1001 hydrochloride, with a focus on its mechanism of action, effects in cellular models, and relevant experimental protocols. While research primarily highlights its role in modulating the immune response, this guide also addresses its direct effects on cell viability.

Core Mechanism of Action: Disruption of the PD-1/PD-L1 Axis

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells often upregulate PD-L1 on their surface. The binding of PD-L1 to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance.

BMS-1001 hydrochloride functions by binding directly to human PD-L1, which blocks its interaction with the PD-1 receptor.[1][3] This disruption alleviates the inhibitory signal on T-cells, thereby restoring their anti-tumor activity.[4][5]

Data Presentation: Quantitative Analysis of BMS-1001 Hydrochloride Activity

| Parameter | Assay Type | Cell Line / System | Value | Reference |

| PD-1/PD-L1 Interaction | ||||

| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | Isolated Proteins | 2.25 nM | [1][3] |

| Cytotoxicity | ||||

| EC50 | Cell Viability Assay | Jurkat (Human T-lymphocyte) | 33.4 µM | [4] |

| EC50 | Cell Viability Assay | CHO-K1 (Chinese Hamster Ovary) | >50 µM (Low toxicity confirmed) | [4] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Interaction

This assay is a common method to quantify the binding affinity of inhibitors to their targets.

Objective: To determine the IC50 value of BMS-1001 hydrochloride for the inhibition of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

HTRF-labeled detection antibodies (e.g., anti-PD-1-Europium and anti-PD-L1-XL665)

-

BMS-1001 hydrochloride

-

Assay buffer

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of BMS-1001 hydrochloride in the assay buffer.

-

In a 384-well plate, add the recombinant human PD-1 and PD-L1 proteins.

-

Add the different concentrations of BMS-1001 hydrochloride to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.

-

Add the HTRF-labeled detection antibodies to the wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

T-Cell Activation Co-Culture Assay

This assay evaluates the ability of BMS-1001 hydrochloride to restore T-cell function in the presence of PD-L1-expressing cells.

Objective: To assess the effect of BMS-1001 hydrochloride on T-cell activation when co-cultured with PD-L1 expressing cancer cells.

Materials:

-

PD-L1 expressing cancer cell line (e.g., MDA-MB-231)

-

PD-1 expressing Jurkat T-cell line (often engineered with a reporter system like NFAT-luciferase)

-

BMS-1001 hydrochloride

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

The following day, treat the cancer cells with different concentrations of BMS-1001 hydrochloride.

-

Add the PD-1 expressing Jurkat T-cells to the wells containing the cancer cells.

-

Co-culture the cells for 24-48 hours.

-

Measure T-cell activation. If using a luciferase reporter, lyse the cells and add the luciferase assay reagent.

-

Read the luminescence on a luminometer. An increase in luminescence indicates increased T-cell activation.

-

Alternatively, T-cell activation can be assessed by measuring cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant using ELISA.

Conclusion

BMS-1001 hydrochloride is a valuable research tool for investigating the intricacies of the PD-1/PD-L1 immune checkpoint. Its primary mode of action is the direct inhibition of the PD-1/PD-L1 interaction, which leads to the restoration of T-cell-mediated anti-tumor immunity. The available data strongly indicates that BMS-1001 hydrochloride possesses low intrinsic cytotoxicity against cell lines and its therapeutic potential lies in its ability to modulate the immune system rather than directly targeting cancer cells for destruction. For researchers in immuno-oncology and drug development, BMS-1001 hydrochloride serves as a critical small molecule agent for elucidating the mechanisms of immune evasion and for the preclinical exploration of orally bioavailable immune checkpoint inhibitors. Further research into the nuanced effects of this compound within the tumor microenvironment will continue to shape our understanding of cancer immunotherapy.

References

In Vitro T-Cell Activation by BMS-1001 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro application of BMS-1001 hydrochloride, a small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). BMS-1001 hydrochloride has been shown to effectively block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby restoring T-cell activation in vitro. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for in vitro T-cell activation assays, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In cancer, tumor cells often upregulate PD-L1 to evade immune surveillance by inducing T-cell exhaustion. BMS-1001 hydrochloride is an orally active, small-molecule inhibitor that binds to human PD-L1, preventing its interaction with PD-1.[1][2][3] This blockade alleviates the inhibitory signal on T-cells, leading to their reactivation and enhanced anti-tumor immunity.[1][2][3] This guide focuses on the in vitro methodologies used to characterize the T-cell activation potential of BMS-1001 hydrochloride.

Mechanism of Action

BMS-1001 hydrochloride functions by binding to PD-L1 and inducing its dimerization.[4] This dimerization sterically hinders the binding of PD-L1 to PD-1 on T-cells. By disrupting this interaction, BMS-1001 hydrochloride effectively removes the "brake" on T-cell activation that is imposed by the PD-1/PD-L1 pathway. This leads to the restoration of T-cell receptor (TCR) signaling, resulting in T-cell proliferation, cytokine production, and effector functions.

References

Unraveling the Pharmacodynamics of BMS-1001 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of BMS-1001 hydrochloride, detailing its mechanism of action, target engagement, and its effects on T-cell activation. The information presented herein is intended to support researchers and drug development professionals in understanding the core functional characteristics of this compound.

Mechanism of Action: Inducing PD-L1 Dimerization

BMS-1001 hydrochloride exerts its inhibitory effect not by directly blocking the PD-1/PD-L1 interaction at the binding interface in a traditional competitive manner, but through a unique mechanism involving the induction of PD-L1 dimerization.[3] BMS-1001 binds to a pocket on the surface of PD-L1, which promotes the formation of a stable PD-L1 dimer.[3] This dimerization sterically hinders the interaction of PD-L1 with its receptor, PD-1, on the surface of T-cells.[3] By preventing this interaction, BMS-1001 hydrochloride effectively releases the "brake" on the immune system, allowing for a more robust anti-tumor T-cell response.[3][4]

dot

Caption: Mechanism of BMS-1001 induced PD-L1 dimerization.

Quantitative Pharmacodynamic Data

The potency and efficacy of BMS-1001 hydrochloride have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Assay | Value | Reference |

| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [1][2] |

| EC50 | PD-1/PD-L1 Interaction Inhibition | 253 nM | [4] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is used to determine the concentration at which BMS-1001 hydrochloride inhibits 50% of the binding between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

HTRF detection reagents (e.g., anti-His-d2 and anti-Fc-Tb)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

BMS-1001 hydrochloride

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of BMS-1001 hydrochloride in the assay buffer.

-

Add the diluted compound or vehicle control to the wells of the 384-well plate.

-

Add the recombinant human PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour), protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for the HTRF binding assay.

T-Cell Activation Assay with Jurkat Cells

This cell-based assay evaluates the ability of BMS-1001 hydrochloride to restore T-cell activation in the presence of PD-L1-mediated immunosuppression.

Materials:

-

Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

-

Antigen-presenting cells (APCs) engineered to express a T-cell receptor (TCR) agonist and PD-L1.

-

Soluble recombinant human PD-L1 (sPD-L1)

-

Anti-CD3 antibody

-

BMS-1001 hydrochloride

-

Cell culture medium

-

96-well plates

-

Luciferase assay reagent

Procedure:

-

Co-culture with APCs: a. Seed the engineered APCs in a 96-well plate. b. Add the engineered Jurkat T-cells to the wells. c. Add serial dilutions of BMS-1001 hydrochloride or vehicle control. d. Co-culture the cells for a specified period (e.g., 24 hours). e. Measure the reporter gene activity (e.g., luminescence) to assess T-cell activation.

-

Stimulation with soluble PD-L1 (sPD-L1): a. Coat a 96-well plate with anti-CD3 antibody. b. Add the engineered Jurkat T-cells to the wells. c. Add sPD-L1 to induce immunosuppression. d. Add serial dilutions of BMS-1001 hydrochloride or vehicle control. e. Culture the cells for a specified period (e.g., 24 hours). f. Measure the reporter gene activity to assess the reversal of sPD-L1-mediated inhibition.[4]

dot

Caption: Logical flow of the T-cell activation assay.

PD-1/PD-L1 Signaling Pathway and Point of Inhibition

The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells or antigen-presenting cells initiates an inhibitory signaling cascade within the T-cell. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, ultimately suppressing T-cell proliferation, cytokine release, and cytotoxic activity. BMS-1001 hydrochloride acts upstream by preventing the initial PD-1/PD-L1 binding, thereby maintaining the integrity of the TCR signaling pathway and preserving anti-tumor immunity.

dot

Caption: PD-1/PD-L1 signaling and BMS-1001 inhibition.

Conclusion

BMS-1001 hydrochloride is a novel small molecule inhibitor of the PD-1/PD-L1 interaction with a distinct mechanism of action involving the induction of PD-L1 dimerization. Its potent in vitro activity, demonstrated by low nanomolar IC50 and EC50 values, highlights its potential as an immunotherapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers engaged in the study and development of next-generation immune checkpoint inhibitors.

References

BMS-1001 Hydrochloride: A Technical Guide to a Novel Small-Molecule PD-L1 Inhibitor and its Anticipated Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-1001 hydrochloride is a potent, orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) immune checkpoint interaction.[1][2][3] By binding directly to PD-L1, BMS-1001 induces its dimerization, effectively preventing its engagement with the PD-1 receptor on T cells.[3] This mechanism of action alleviates T-cell exhaustion and restores anti-tumor immune responses.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on BMS-1001 hydrochloride, detailing its mechanism of action, in vitro efficacy, and the anticipated effects on the tumor microenvironment. While specific in vivo data for BMS-1001 hydrochloride is not extensively available in the public domain, this document extrapolates its likely impact based on its demonstrated in vitro activity and the established role of PD-1/PD-L1 blockade in cancer immunotherapy.

Introduction to BMS-1001 Hydrochloride

BMS-1001 hydrochloride is a novel compound developed by Bristol-Myers Squibb that represents a promising advancement in cancer immunotherapy.[1] Unlike monoclonal antibodies that target the PD-1/PD-L1 axis, BMS-1001 is a small molecule, offering the potential for oral bioavailability and improved tumor penetration.[1] Its primary mechanism involves the disruption of the PD-1/PD-L1 signaling pathway, a critical immune checkpoint that tumors exploit to evade immune surveillance.[1][2][3]

Mechanism of Action

BMS-1001 hydrochloride directly targets human PD-L1, binding to the ligand and inducing its dimerization. This induced dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on activated T cells.[3] The blockade of this interaction effectively removes the "brake" on T-cell activity, leading to the restoration of T-cell receptor-mediated activation and subsequent anti-tumor immune responses.[1][2][4]

In Vitro Efficacy

A substantial body of in vitro data supports the potent activity of BMS-1001 hydrochloride.

Table 1: Summary of In Vitro Quantitative Data for BMS-1001 Hydrochloride

| Parameter | Assay | Value | Reference(s) |

| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | [2] |

| EC50 | Inhibition of PD-1/PD-L1 Interaction | 253 nM | [4] |

| EC50 (Toxicity) | Jurkat Cells | 33.4 µM | [1] |

T-Cell Activation Assays

Studies utilizing Jurkat T-lymphocyte cell lines engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element have demonstrated the ability of BMS-1001 to restore T-cell activation.[1] In the presence of soluble or cell-surface-associated PD-L1, which normally suppresses T-cell receptor (TCR) signaling, BMS-1001 dose-dependently reversed this inhibition and restored luciferase activity.[1][4]

Anticipated Effects on the Tumor Microenvironment

Reinvigoration of Cytotoxic T Lymphocytes (CTLs)

The primary anticipated effect of BMS-1001 hydrochloride is the reinvigoration of exhausted CD8+ cytotoxic T lymphocytes within the tumor. By blocking the PD-1/PD-L1 inhibitory signal, BMS-1001 is expected to enhance the proliferation, survival, and effector function of tumor-infiltrating CTLs, leading to increased tumor cell killing.

Modulation of Regulatory T Cells (Tregs)

The impact on regulatory T cells (Tregs), which also express PD-1, is another area of interest. While the direct effects on Tregs are complex, the overall shift in the TME towards a more pro-inflammatory state may indirectly reduce the suppressive capacity of Tregs.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are key components of the TME and can exhibit pro-tumoral (M2-like) or anti-tumoral (M1-like) phenotypes. PD-L1 expression on TAMs can contribute to T-cell suppression. It is plausible that BMS-1001 hydrochloride, by blocking this interaction, could lead to a shift in the macrophage polarization from an M2 to an M1 phenotype, further enhancing anti-tumor immunity.

Alterations in the Cytokine and Chemokine Milieu

The restoration of T-cell activity is expected to lead to a significant change in the cytokine and chemokine profile within the TME. An increase in pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2) is anticipated. These cytokines can further amplify the anti-tumor immune response by recruiting and activating other immune cells.

Experimental Protocols

Detailed experimental protocols for the in vitro assays cited are available in the referenced literature. Below are generalized protocols for key experimental approaches relevant to the study of BMS-1001 hydrochloride.

In Vitro T-Cell Activation Assay

-

Cell Culture: Co-culture Jurkat T cells (expressing PD-1 and an NFAT-luciferase reporter) with target cells expressing PD-L1 and a TCR agonist.

-

Treatment: Add varying concentrations of BMS-1001 hydrochloride or vehicle control to the co-culture.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Measure luciferase activity as a readout of T-cell activation.

-

Data Analysis: Plot a dose-response curve to determine the EC50 value.[1][4]

Proposed In Vivo Tumor Growth Inhibition Study

-

Animal Model: Utilize a syngeneic mouse model (e.g., MC38 colorectal cancer model in C57BL/6 mice) with established tumors.

-

Treatment Groups: Include a vehicle control group, and groups receiving different doses of BMS-1001 hydrochloride administered orally.

-

Dosing: Administer the compound daily or on an optimized schedule.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Analysis: Analyze tumor growth inhibition and perform statistical analysis.

Proposed Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Tumor Digestion: Dissociate excised tumors into a single-cell suspension using enzymatic digestion.

-

Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, CD86, CD206).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data to quantify the proportions of different immune cell populations within the TME.

Conclusion and Future Directions

BMS-1001 hydrochloride is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction with well-characterized in vitro activity. Based on its mechanism of action, it is anticipated to have a profound impact on the tumor microenvironment, leading to the activation of anti-tumor immunity. Future preclinical in vivo studies are crucial to confirm these expected effects and to establish the efficacy and safety profile of BMS-1001 hydrochloride. Such studies should focus on quantifying tumor growth inhibition, characterizing the changes in the immune cell infiltrate, and profiling the cytokine and chemokine milieu within the tumor. The data generated will be instrumental in guiding the clinical development of this promising oral immune checkpoint inhibitor.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum cytokines predict efficacy and toxicity, but are not useful for disease monitoring in lung cancer treated with PD-(L)1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to BMS-1001 Hydrochloride's Role in Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BMS-1001 hydrochloride, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) immune checkpoint. It details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

BMS-1001 hydrochloride is an orally active small molecule that potently inhibits the interaction between PD-L1 and its receptor, PD-1.[1][2][3][4][5][6][7][8][9] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By binding to PD-L1, BMS-1001 hydrochloride blocks the inhibitory signal sent to T cells, thereby restoring their ability to recognize and attack cancer cells.[3][10][11][12][13][14][15]

A key feature of BMS-1001 hydrochloride and related compounds is their ability to induce the dimerization of PD-L1.[10][12] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, providing a distinct mechanism of action compared to monoclonal antibody-based checkpoint inhibitors.[10][12]

Signaling Pathway of PD-1/PD-L1 Interaction and its Inhibition by BMS-1001 Hydrochloride

Quantitative Data

The following tables summarize the key quantitative data for BMS-1001 hydrochloride and related BMS compounds.

Table 1: In Vitro Potency of BMS-1001 Hydrochloride

| Assay Type | Parameter | Value | Reference(s) |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC₅₀ | 2.25 nM | [1][2][4][5][6][7][8] |

| Cell-Free PD-1/PD-L1 Interaction Assay | EC₅₀ | 253 nM | [11][13] |

| Cytotoxicity against Jurkat T cells (48h) | EC₅₀ | 33.4 µM | [10][12] |

Table 2: In Vivo Efficacy of Related BMS PD-L1 Inhibitors (for reference)

| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |

| BMS-202 | B16-F10 melanoma-bearing mice | Melanoma | 30 mg/kg & 60 mg/kg, i.p., daily for 9 days | Significant decrease in tumor weight and volume | [16][17][18][19] |

| Small Molecule 69 (BMS derivative) | Humanized PD-1 mice with MC38-hPD-L1 tumors | Colorectal Cancer | 10 mg/kg, i.p., for 10 days | 93.6% | [5] |

| Oral PD-L1 Antagonists | Humanized mouse model with MDA-MB-231 tumors | Breast Cancer | Oral, daily for 28 days | Dose-dependent decrease in tumor growth | [20] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantifies the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

-

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

Anti-His-d2 conjugate and Anti-Fc-Tb conjugate (or other appropriate donor/acceptor pair)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

BMS-1001 hydrochloride

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Protocol:

-

Prepare serial dilutions of BMS-1001 hydrochloride in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Dispense the compound dilutions into the wells of the 384-well plate.

-

Prepare a solution of recombinant PD-1 and PD-L1 proteins in the assay buffer at 2x the final concentration.

-

Add the protein mixture to each well.

-

Prepare a 4x solution of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in the assay buffer.

-

Add the detection antibody mixture to each well.

-

Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well and plot against the inhibitor concentration to determine the IC₅₀ value.

-

Workflow for HTRF-Based PD-1/PD-L1 Inhibition Assay

3.2. T-Cell Activation Assay (with soluble PD-L1)

This cellular assay measures the ability of BMS-1001 hydrochloride to restore T-cell activation in the presence of inhibitory soluble PD-L1 (sPD-L1).

-

Materials:

-

PD-1 Effector Cells (ECs): Jurkat T cells engineered to express PD-1 and a luciferase reporter under the control of an NFAT response element.

-

Recombinant human sPD-L1.

-

Anti-CD3 antibody.

-

BMS-1001 hydrochloride.

-

96-well white flat-bottom plates.

-

Luciferase assay system (e.g., Bio-Glo).

-

Luminometer.

-

-

Protocol:

-

Coat the 96-well plates with anti-CD3 antibody (5 µg/ml in PBS) overnight at 4°C.

-

Wash the plates three times with PBS.

-

Prepare solutions of sPD-L1 (final concentration ~10 µg/ml) with serial dilutions of BMS-1001 hydrochloride.

-

Add the sPD-L1/BMS-1001 hydrochloride solutions to the wells.

-

Add PD-1 Effector Cells to each well (e.g., 50,000 cells/well).

-

Culture the cells for 24 hours at 37°C.

-

Perform the luciferase activity assay according to the manufacturer's instructions.

-

Measure luminescence and plot against the inhibitor concentration to determine the EC₅₀ value for the restoration of T-cell activation.[11][13]

-

Workflow for T-Cell Activation Assay

3.3. PD-L1 Dimerization Assay (Crosslinking Experiment)

This assay provides evidence for the induction of PD-L1 dimerization by BMS-1001 hydrochloride.

-

Materials:

-

Soluble PD-L1 (sPD-L1).

-

BMS-1001 hydrochloride.

-

Cross-linking agent (e.g., bis(sulfosuccinimidyl)suberate, BS3).

-

SDS-PAGE gels and reagents.

-

Western blotting equipment.

-

-

Protocol:

-

Pre-incubate sPD-L1 with BMS-1001 hydrochloride.

-

Add the cross-linking agent BS3 and incubate to allow for cross-linking of proximal proteins.

-

Quench the cross-linking reaction.

-

Run the samples on an SDS-PAGE gel.

-

Perform a Western blot using an anti-PD-L1 antibody to visualize the monomeric and dimeric forms of sPD-L1. The appearance of a band corresponding to the dimer in the presence of BMS-1001 hydrochloride indicates induced dimerization.[10][12]

-

Immunomodulatory Effects

BMS-1001 hydrochloride and related compounds have been shown to restore T-cell function in the presence of PD-L1-mediated immunosuppression. This is evidenced by the rescue of cytokine production, such as IFN-γ, in co-culture systems of T cells and PD-L1-expressing cells.[16][17][18] While specific data for BMS-1001 hydrochloride's effect on various T-cell subsets is limited, studies on the related compound BMS-202 in a B16-F10 melanoma model demonstrated an increase in the frequency of CD3+CD8+ T cells and CD8+IFN-γ+ T cells, and a decrease in the number of regulatory T cells (Tregs) within the tumor microenvironment.[16][17][18]

In Vivo Antitumor Activity (Data from related BMS compounds)

Conclusion

BMS-1001 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. Its unique mechanism of inducing PD-L1 dimerization, coupled with its ability to restore T-cell-mediated antitumor immunity, makes it a promising candidate for cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and Immune Profiling of Syngeneic Mouse Models Predict Response to Immune Checkpoint Inhibitors in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Mouse Tumor Models Of Immune Checkpoint Inhibition - Explicyte Immuno-Oncology [explicyte.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. BMS-1001 hydrochloride - Ace Therapeutics [acetherapeutics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medkoo.com [medkoo.com]

- 10. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

- 11. benchchem.com [benchchem.com]

- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]

- 21. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Formulation of BMS-1001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of BMS-1001 hydrochloride, a potent and orally active small molecule inhibitor of the programmed death-ligand 1 (PD-L1)/programmed death-1 (PD-1) interaction. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this immune checkpoint inhibitor in various cancer models.

Mechanism of Action

BMS-1001 hydrochloride functions by binding to human PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells.[1] This disruption of the PD-L1/PD-1 signaling pathway mitigates T-cell exhaustion and restores anti-tumor immunity.[2] The compound has demonstrated low cellular toxicity, making it a promising candidate for in vivo studies.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for BMS-1001 hydrochloride based on available in vitro and formulation information.

Table 1: In Vitro Activity of BMS-1001 Hydrochloride

| Parameter | Value | Reference |

| IC50 (HTRF Binding Assay) | 2.25 nM | [1] |

| EC50 (T-cell activation) | 253 nM | [3] |

Table 2: Solubility of BMS-1001 Hydrochloride

| Solvent | Concentration | Remarks |

| DMSO | ≥ 12.5 mg/mL | Ultrasonic agitation may be required. |

| Formulation 1 (see protocol below) | ≥ 1.25 mg/mL | Clear solution. |

| Formulation 2 (see protocol below) | ≥ 5 mg/mL | Homogeneous suspension. |

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for the effective in vivo delivery of BMS-1001 hydrochloride. Below are established protocols for preparing formulations suitable for oral and intraperitoneal administration in mouse models.

Protocol 1: Clear Solution for Oral or Intraperitoneal Administration

This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo use.

Materials:

-

BMS-1001 hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of BMS-1001 hydrochloride in DMSO (e.g., 12.5 mg/mL).

-

For a 1 mL final volume, sequentially add the following components, ensuring the solution is clear after each addition:

-

100 µL of BMS-1001 hydrochloride stock solution in DMSO.

-

400 µL of PEG300. Mix thoroughly.

-

50 µL of Tween-80. Mix thoroughly.

-

450 µL of sterile saline. Mix thoroughly.

-

-

The final concentration of this formulation will be 1.25 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Homogeneous Suspension for Oral Administration

This protocol is suitable for achieving a higher concentration of BMS-1001 hydrochloride for oral gavage.

Materials:

-

BMS-1001 hydrochloride

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

Procedure:

-

Weigh the required amount of BMS-1001 hydrochloride.

-

To prepare a 5 mg/mL suspension, add 5 mg of BMS-1001 hydrochloride to 1 mL of the CMC-Na solution.

-

Vortex or sonicate the mixture until a homogeneous suspension is achieved.

Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experimental workflow to assess the anti-tumor efficacy of BMS-1001 hydrochloride in a syngeneic mouse cancer model.

1. Animal Model and Tumor Cell Line:

-

Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

-

Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon carcinoma), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate choices.

2. Tumor Cell Implantation:

-

Culture the selected tumor cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Treatment Administration:

-

Once tumors are palpable and have reached a size of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer BMS-1001 hydrochloride (formulated as described above) or the vehicle control according to the planned schedule (e.g., once daily) and route (e.g., oral gavage). The dosage should be determined based on preliminary tolerability studies.

4. Monitoring and Endpoints:

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1001 HCl.

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of BMS-1001 hydrochloride.

Logical Relationship

Caption: Logical flow from BMS-1001 HCl administration to anti-tumor response.

References

Application Notes and Protocols for BMS-1001 Hydrochloride: A Potent PD-1/PD-L1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-1001 hydrochloride is a small molecule inhibitor that potently and selectively targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This interaction is a critical mechanism by which tumor cells evade the host immune system. By binding to PD-L1, BMS-1001 prevents its interaction with the PD-1 receptor on activated T cells, thereby restoring anti-tumor T-cell activity.[1][3][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of BMS-1001 hydrochloride in a research setting.

Mechanism of Action

The PD-1/PD-L1 axis is a key negative regulator of T-cell activation. Engagement of PD-1 on T cells by PD-L1 expressed on tumor cells or other cells in the tumor microenvironment leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) complex. This results in the dephosphorylation of key downstream signaling molecules, such as Lck and ZAP-70, ultimately dampening T-cell receptor signaling and leading to T-cell exhaustion. BMS-1001 hydrochloride disrupts the PD-1/PD-L1 interaction, thereby preventing the inhibitory signaling cascade and restoring T-cell effector functions, including cytokine production and cytotoxicity against tumor cells.[1][3][4]

Signaling Pathway of PD-1/PD-L1 Inhibition by BMS-1001 Hydrochloride

Caption: PD-1/PD-L1 signaling and BMS-1001 hydrochloride's mechanism.

Quantitative Data Summary